Strategic Handling and Synthetic Utility of 2-Bromo-3-fluoro-5-hydroxybenzonitrile
Strategic Handling and Synthetic Utility of 2-Bromo-3-fluoro-5-hydroxybenzonitrile
CAS: 1805552-18-4 | Technical Whitepaper
Executive Summary & Chemical Identity
2-Bromo-3-fluoro-5-hydroxybenzonitrile is a high-value trisubstituted benzene scaffold used primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Its structural uniqueness lies in the dense functionalization pattern: a nitrile "warhead" or anchor, a labile phenolic handle, and a sterically congested aryl bromide flanked by a fluorine atom.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused protocol for safe handling, storage stability, and strategic synthetic manipulation.
Chemical Identification Table
| Property | Specification |
| CAS Number | 1805552-18-4 |
| Molecular Formula | |
| Molecular Weight | 216.01 g/mol |
| SMILES | N#CC1=CC(O)=CC(F)=C1Br |
| Appearance | Off-white to pale yellow solid (Phenolic oxidation susceptible) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
Critical Safety Profile (GHS & Mechanistic Hazards)
While standard SDS documents classify this compound under generic "Irritant" categories, the mechanistic toxicity relevant to drug discovery workflows requires deeper analysis.
GHS Classification & Hazard Statements
| Code | Hazard Statement | Mechanistic Insight |
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled.[1][2] | Nitrile Toxicity: Potential for slow metabolic release of cyanide ions ( |
| H315 | Causes skin irritation.[2] | Phenolic Acidity: The electron-withdrawing nature of the nitrile and fluorine groups increases the acidity of the phenolic -OH ( |
| H319 | Causes serious eye irritation.[2] | Fine Dust Hazard: The solid is often electrostatic; fine particulates can cause severe corneal damage due to pH modification upon contact with lachrymal fluid. |
Emergency Protocols (Self-Validating Systems)
-
Skin Contact: Do not use ethanol or organic solvents to wash skin; this increases transdermal absorption of the nitrile. Wash with 5% Polyethylene Glycol (PEG-400) followed by copious soap and water.
-
Spill Management: Treat as a cyanogenic precursor. Do not mix with strong acids (risk of HCN evolution). Quench spills with dilute NaOH to ensure the phenol is deprotonated and water-soluble for cleanup.
Storage & Stability (The "Trustworthiness" Pillar)
The stability of 2-Bromo-3-fluoro-5-hydroxybenzonitrile is compromised by two main factors: oxidative quinone formation and hydrolysis .
Stability Protocol
-
Atmosphere: Must be stored under Argon or Nitrogen . The electron-rich phenolic ring (despite the EWGs) is susceptible to slow oxidation, turning the solid from off-white to brown/black over time.
-
Desiccation: The nitrile group is stable, but the presence of moisture can facilitate hydrolysis to the amide (2-bromo-3-fluoro-5-hydroxybenzamide) if catalyzed by trace acids/bases.
-
Temperature: Store at 2-8°C .
Strategic Synthetic Utility
As a Senior Application Scientist, the value of this molecule is its orthogonal reactivity. The three functional handles (OH, Br, CN) allow for sequential functionalization without protecting group interference, provided the correct order of operations is followed.
Reactivity Logic
-
The Phenol (OH): The most nucleophilic site. It is typically the first point of modification (e.g., ether formation) to attach linkers or solubilizing tails.
-
The Aryl Bromide (Br): Sterically crowded. It is flanked by a Nitrile (C1) and a Fluorine (C3).[2][3] Standard Suzuki couplings may require highly active catalysts (e.g.,
/ XPhos) to overcome the steric hindrance of the adjacent Fluorine. -
The Nitrile (CN): Generally kept as a stable anchor until late-stage modification (reduction to amine or hydrolysis to acid).
-
The Fluorine (F): Located at the meta position relative to the Nitrile. It is not sufficiently activated for
substitution under mild conditions, making it a stable structural element for metabolic blocking.
Workflow Visualization (Graphviz)
The following diagram illustrates the decision matrix for synthesizing a drug candidate using this scaffold.
Caption: Figure 1. Chemoselective functionalization strategy. Path A is prioritized to prevent catalyst poisoning by the free phenol during subsequent cross-coupling steps.
Experimental Protocol: Etherification (Step 1)
Objective: Alkylation of the 5-hydroxyl group to install a PROTAC linker chain.
Rationale: The acidity of the phenol is enhanced by the electron-withdrawing nitrile and fluorine. Weak bases (
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 2-Bromo-3-fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 eq). Note: Cs2CO3 is preferred over K2CO3 for faster kinetics due to the "cesium effect" in polar aprotic solvents. -
Electrophile: Add the alkyl halide linker (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by LC-MS (Target Mass = MW + Linker - HBr).
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash 3x with Water (to remove DMF).
-
Wash 1x with LiCl (5% aq) (to remove trace DMF).
-
Dry over
.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Disposal & Environmental Compliance
This compound contains both Halogens (Br, F) and a Nitrile (CN) .[4][5]
-
Waste Stream: Segregate into "Halogenated Organic Waste."
-
Do NOT mix with acidic waste streams (potential HCN generation).
-
Incineration: Must be performed in a facility equipped with scrubbers for HF and HBr gases.
References
-
Fluorochem Products. (2024). 2-Bromo-3-fluoro-5-hydroxybenzonitrile Product Page. Retrieved from
-
BLD Pharm. (2024).[1] Safety Data Sheet: 2-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS 1805552-18-4).[1][6][7] Retrieved from
-
PubChem. (2024).[2] Benzonitrile, 2-bromo-5-hydroxy- (Analogous Safety Data). National Library of Medicine. Retrieved from
-
Combi-Blocks. (2024). Structural Analogs and Safety Profiles for Halogenated Benzonitriles. Retrieved from
Sources
- 1. 1805498-46-7|6-Bromo-3-fluoro-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 5. faluckinternational.com [faluckinternational.com]
- 6. 1690654-52-4|2-Bromo-3-fluoro-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 7. 2-溴-3-氟-5-羟基苯甲腈 | 2-Bromo-3-fluoro-5-hydroxybenzonitr | 1805552-18-4 - 乐研试剂 [leyan.com]
